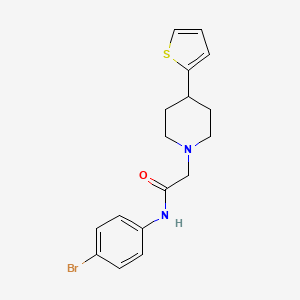

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

CAS No.: 1026618-48-3

Cat. No.: VC7378510

Molecular Formula: C17H19BrN2OS

Molecular Weight: 379.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1026618-48-3 |

|---|---|

| Molecular Formula | C17H19BrN2OS |

| Molecular Weight | 379.32 |

| IUPAC Name | N-(4-bromophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C17H19BrN2OS/c18-14-3-5-15(6-4-14)19-17(21)12-20-9-7-13(8-10-20)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21) |

| Standard InChI Key | KWBOGJCJGJBKFP-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=C(C=C3)Br |

Introduction

N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a thiophenyl-substituted piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 373.31 g/mol, although some sources report it as 379.3 g/mol . This compound falls under the category of acetamides and is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Synthesis Overview

-

Starting Materials: The compound is synthesized from 4-bromophenyl acetic acid and 2-(4-(thiophen-2-yl)piperidin-1-amine).

-

Reaction Conditions: The synthesis involves optimizing temperature and time based on the reactivity of the intermediates involved.

-

Purification Methods: Techniques such as thin-layer chromatography or high-performance liquid chromatography are used to ensure purity and yield.

Potential Biological Activities

The biological activity of N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has not been fully elucidated, but preliminary studies suggest it may interact with specific biological targets. Its structural features indicate potential applications in pharmacology, particularly concerning neuropharmacological effects, given the presence of the piperidine ring, which is often associated with central nervous system activity.

Interaction Studies

-

Molecular Docking: Techniques like molecular docking simulations can provide insights into binding affinities and interaction modes with proteins or receptors.

-

In Vitro Assays: Essential for validating interactions experimentally, providing data on efficacy and potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| (4-Bromophenyl)(thiophen-2-yl)methanone | Lacks the piperidinyl group | May have different reactivity and biological activity due to absence of piperidine |

| (2-Bromophenyl)(4-(thiophen-2-yl)piperidin-1-yl)ethanone | Contains ethanone instead of acetamide | Structural change may influence chemical properties |

| (5-(4-Bromophenyl)thiophen-2-yl)(piperidin-1-yl)methanone | Similar piperidine structure | Different functional groups may affect its biological activity |

The uniqueness of N-(4-bromophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide lies in its combination of both bromophenyl and thiophenyl groups along with the piperidine moiety, which may enhance its pharmacological profile compared to the other compounds listed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume